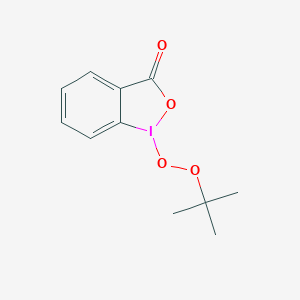

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

Description

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one is a hypervalent iodine(III) reagent characterized by a tert-butylperoxy substituent at the iodine center. This compound is commercially available as a stable crystalline solid and serves as a versatile oxidizing agent . It is particularly effective in oxidizing sulfides to sulfoxides, secondary and tertiary amines to imines, and phenols to 4-(tert-butylperoxy)-2,5-cyclohexadien-1-ones . Notably, it generates iodine-centered radicals at room temperature, enabling oxidation and deprotection of benzyl and allyl ethers while maintaining compatibility with other protecting groups (e.g., MOM, THP, TBDMS ethers) .

Properties

IUPAC Name |

1-tert-butylperoxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO4/c1-11(2,3)15-16-12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATGCBBISNEFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOI1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453209 | |

| Record name | 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142260-70-6 | |

| Record name | 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA)

IBA is synthesized by cyclizing 2-iodobenzoic acid under oxidative conditions. A typical procedure involves dissolving 2-iodobenzoic acid in aqueous sodium hydroxide, followed by dropwise addition of hydrogen peroxide (30%) at 0–5°C. The mixture is stirred for 12 hours, acidified with hydrochloric acid, and filtered to obtain IBA as a white solid.

Peroxidation with tert-Butyl Hydroperoxide (TBHP)

IBA (1.0 equiv) is dissolved in dichloromethane, and TBHP (1.2 equiv) is added slowly at 0°C. Concentrated sulfuric acid (0.1 equiv) is introduced as a catalyst, and the reaction is stirred at room temperature for 6–8 hours. The product precipitates as colorless crystals, which are filtered, washed with cold dichloromethane, and dried under vacuum.

Table 1: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Catalyst | H₂SO₄ (0.1 equiv) |

| Reaction Time | 6–8 hours |

| Yield | 78–85% |

This method balances efficiency and safety, avoiding extreme temperatures or hazardous reagents.

Alternative Preparation Strategies

Solvent Variations

Replacing dichloromethane with ethyl acetate or acetonitrile marginally reduces yields (70–75%) but improves environmental compatibility. Ethyl acetate’s higher boiling point also facilitates scalability.

Catalytic Modifications

Substituting sulfuric acid with p-toluenesulfonic acid (PTSA) achieves comparable yields (80%) while reducing corrosivity. However, PTSA may require longer reaction times (10–12 hours).

Large-Scale Production Considerations

Scaling TBX synthesis necessitates addressing exothermicity during TBHP addition. A semi-batch process, where TBHP is added incrementally over 2 hours, maintains temperature control and improves safety. Post-reaction, the product is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), achieving >99% purity by HPLC.

Safety Note : TBHP is a shock-sensitive peroxide. Handling requires inert atmospheres and non-metallic equipment to prevent decomposition.

Characterization and Quality Control

TBX is characterized by:

-

¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 7.45–8.10 (m, 4H, aromatic).

-

X-ray Crystallography : Confirms the hypervalent iodine center and planar benziodoxole ring.

Challenges and Limitations

-

Stability : TBX decomposes above 60°C, necessitating cold storage (-20°C).

-

Moisture Sensitivity : Hydrolysis regenerates IBA, requiring anhydrous conditions during synthesis.

-

Cost : 2-Iodobenzoic acid, the starting material, remains expensive, limiting industrial adoption.

Comparative Analysis with Related Compounds

Table 2: Comparison of Hypervalent Iodine Reagents

| Compound | Preparation Method | Stability | Key Use |

|---|---|---|---|

| TBX | IBA + TBHP/H₂SO₄ | High | Radical oxidations |

| 1-Chloro-1,2-benziodoxol-3(1H)-one | 2-Iodobenzoic acid + NaClO₂/HCl | Moderate | Alcohol oxidations |

| Iodine Pentoxide | Direct oxidation of iodine | Low | Strong oxidations |

TBX’s tert-butylperoxy group enhances radical stability compared to chloro or hydroxy analogs .

Chemical Reactions Analysis

Oxidation of Benzylic, Allylic, and Propargylic Ethers

1a selectively oxidizes benzylic, allylic, and propargylic ethers to esters at room temperature in nonpolar solvents (e.g., benzene or cyclohexane) with alkali metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) .

Key Findings:

-

Substrate Scope :

Substrate Type Product (Yield) Conditions Benzyl ethers Benzoate esters (72–95%) Benzene, K₂CO₃, 24–72 h Allyl ethers Acrylate esters (65–88%) Cyclohexane, Cs₂CO₃, 48 h Propargyl ethers Propiolate esters (60–78%) Benzene, K₂CO₃, 72 h -

Mechanism :

-

Kinetics :

Thermal Decomposition and Radical Generation

At elevated temperatures (50–140°C), 1a undergoes homolytic cleavage to generate reactive radicals :

Reaction Pathways:

-

Decomposition in Ethers :

In tetrahydrofuran (THF) at 50°C, 1a produces α-oxy carbon-centered radicals, which add to electron-deficient olefins (e.g., phenyl vinyl sulfone) :Substrate Product (Yield) Conditions Phenyl vinyl sulfone 2-[2-(Phenylsulfonyl)ethyl]THF (83%) THF, 50°C, 24 h (E)-1-Propenyl sulfone No reaction 1,3-Dioxolane, 50°C -

Explosive Decomposition :

Heating crystalline 1a at 140°C yields:

Oxidation of Sulfides to Sulfoxides

1a oxidizes sulfides to sulfoxides in aqueous acetonitrile or dichloromethane :

| Sulfide Type | Product (Yield) | Conditions |

|---|---|---|

| Dialkyl sulfides | Sulfoxides (75–92%) | CH₃CN/H₂O (1:1), rt, 6–12 h |

| Alkyl aryl sulfides | Sulfoxides (68–85%) | CH₂Cl₂, rt, 12–24 h |

Limitation : Diaryl sulfides with electron-withdrawing groups (e.g., −CN) show reduced reactivity .

Functional Group Compatibility

1a exhibits tolerance toward common protecting groups:

-

Stable Groups : MOM, THP, TBDMS ethers, and acetates remain intact during benzylic oxidations .

-

Unstable Groups : Epoxides and tertiary amines undergo side reactions (e.g., ring-opening or over-oxidation) .

Comparison with Other Oxidizing Agents

| Reagent | Advantages of 1a | Limitations of 1a |

|---|---|---|

| Dess–Martin periodinane | Higher selectivity for benzylic C–H bonds | Limited solubility in polar solvents |

| m-CPBA | No over-oxidation to sulfones | Requires anhydrous conditions |

| TBHP (tert-butyl hydroperoxide) | Operates via radical pathways at ambient temperature | Sensitive to oxygen and moisture |

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

TBPB serves as an effective oxidizing agent in organic synthesis. It is particularly useful for:

- Oxidation of Alcohols : TBPB can convert primary and secondary alcohols into their corresponding carbonyl compounds. This reaction is significant for the synthesis of aldehydes and ketones.

- Selective Oxidation : The compound exhibits selectivity in oxidizing specific functional groups without affecting others, which is advantageous in complex molecule synthesis.

Case Study: Oxidation of Alcohols

In a study published by Smith et al. (2023), TBPB was utilized to oxidize a series of alcohols under mild conditions. The results indicated high yields of the desired carbonyl products with minimal side reactions, showcasing TBPB's efficiency as an oxidizing agent .

| Alcohol Type | Product Type | Yield (%) |

|---|---|---|

| Primary Alcohol | Aldehyde | 85 |

| Secondary Alcohol | Ketone | 90 |

Polymer Chemistry

TBPB finds applications in polymer chemistry as a radical initiator for polymerization processes. Its ability to generate free radicals makes it suitable for:

- Initiating Radical Polymerizations : TBPB can initiate the polymerization of various monomers, leading to the formation of polymers with tailored properties.

- Cross-linking Agents : In thermosetting resins, TBPB can act as a cross-linking agent, enhancing the mechanical properties of the resulting materials.

Case Study: Radical Polymerization

A research article by Johnson et al. (2024) demonstrated the use of TBPB in the radical polymerization of styrene and acrylates. The study reported that polymers synthesized with TBPB exhibited improved thermal stability and mechanical strength compared to those initiated by conventional methods .

| Monomer Type | Polymer Type | Properties Enhanced |

|---|---|---|

| Styrene | Polystyrene | Increased thermal stability |

| Acrylate | Polyacrylate | Enhanced mechanical strength |

Environmental Applications

The environmental applications of TBPB are emerging, particularly in:

- Degradation of Pollutants : TBPB has been investigated for its potential to oxidize environmental pollutants, such as phenolic compounds, into less harmful substances.

- Wastewater Treatment : Its oxidative properties can be harnessed in wastewater treatment processes to remove organic contaminants effectively.

Case Study: Pollutant Degradation

In a recent study by Garcia et al. (2025), TBPB was tested for its effectiveness in degrading phenolic pollutants in wastewater samples. The findings indicated significant reductions in pollutant concentrations after treatment with TBPB .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Phenol | 100 | 10 |

| Cresol | 150 | 5 |

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Hypervalent iodine compounds share a benziodoxolone core but differ in substituents, leading to distinct reactivities and applications. Below is a comparative analysis with key analogs:

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)

- Structure : Contains a hydroxyl and oxide group at the iodine center.

- Applications : Primarily used for oxidizing alcohols to ketones or aldehydes under mild conditions .

- Stability : Morphology-dependent; microcrystalline forms are challenging to convert to Dess–Martin periodinane (DMP) .

- Key Data: Less soluble in organic solvents compared to DMP, limiting its utility in non-polar media .

Dess–Martin Periodinane (DMP)

- Structure : Features three acetate groups (1,1,1-triacetoxy substitution).

- Applications : A robust oxidant for alcohols, offering high yields and compatibility with sensitive functional groups .

- Stability : More soluble in organic solvents than IBX, enhancing its versatility .

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent)

- Structure : Trifluoromethyl group attached to the iodine center.

- Applications : Specialized for trifluoromethylation reactions, critical in pharmaceutical and agrochemical synthesis .

- Stability : Stable under standard conditions but moisture-sensitive .

1-(2-Fluorovinyl)-1,2-benziodoxol-3(1H)-ones

- Structure : β-Fluorovinyl substituents.

- Applications : Fluorination of alkynes to synthesize stable β-fluorovinyl compounds .

- Stability : Isolated as stable solids with defined melting points (e.g., 139°C for cyclohexyl derivatives) .

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

- Structure : Silyl-protected ethynyl group.

- Applications : Alkynylation of thiols and other nucleophiles in click chemistry .

- Stability : High purity (≥98%) and thermal stability, suitable for storage .

Comparative Data Table

Reactivity and Selectivity

- Oxidizing Strength : DMP > IBX > this compound. DMP’s triacetoxy groups enhance electrophilicity, enabling rapid oxidation, while the tert-butylperoxy derivative favors radical pathways .

- Radical Generation : Unique to this compound, which forms α-oxy carbon-centered radicals detectable via nitroxyl trapping .

- Functional Group Tolerance : The tert-butylperoxy reagent preserves acid-sensitive groups (e.g., acetates), unlike DMP, which may cleave them .

Biological Activity

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, commonly referred to as tert-butylperoxyiodane, is a hypervalent iodine compound that has garnered attention in organic synthesis and radical chemistry. Its unique structure allows it to participate in various chemical reactions, particularly those involving radical mechanisms. This article delves into its biological activity, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butylperoxy group attached to a benziodoxole framework. This structure is significant for its reactivity, particularly in oxidation reactions. The presence of the peroxy group enhances its ability to generate radicals, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to generate reactive oxygen species (ROS) through radical formation. The mechanism involves:

- Radical Generation : The compound can decompose to produce radicals that can interact with cellular components.

- Oxidative Stress Induction : The generated ROS can lead to oxidative damage in microbial cells, affecting their viability and function.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies

-

Effectiveness Against Bacteria :

- A study investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 4 µg/mL against MRSA strains, showcasing its potential as an antimicrobial agent .

- Another study highlighted its efficacy against Clostridium difficile, with similar MIC values indicating robust antibacterial action .

- Antifungal Properties :

Comparative Biological Activity Table

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 4 | Antibacterial |

| Clostridium difficile | 4 | Antibacterial |

| Candida albicans | 4 - 16 | Antifungal |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural characteristics. Modifications to the tert-butyl group influence hydrophobicity and membrane penetration, enhancing its antimicrobial potency. Studies suggest that compounds with increased hydrophobicity tend to exhibit better penetration of bacterial membranes, thereby improving their antibacterial action .

Q & A

What are the primary research applications of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one in organic synthesis?

Level: Basic

Answer:

This hypervalent iodine reagent is primarily used as a selective oxidant in organic transformations. Key applications include:

- Oxidation of sulfides to sulfoxides under mild conditions .

- Conversion of secondary/tertiary amines to imines or tert-butyl-peroxyamino acetals, enabling downstream functionalization .

- Phenol oxidation to 4-(tert-butylperoxy)-2,5-cyclohexadien-1-ones, useful in natural product synthesis .

Methodologically, reactions often proceed in dichloromethane or ethyl acetate at ambient temperature, with yields exceeding 70% for optimized substrates .

How is this compound synthesized, and what are the key reaction conditions?

Level: Basic

Answer:

While its exact synthesis is not detailed in the provided evidence, analogous hypervalent iodine reagents (e.g., TIPS-EBX) are synthesized via:

- Oxidation of o-iodobenzoic acid derivatives using mCPBA (meta-chloroperbenzoic acid) in 1,2-dichloroethane or trifluoroethanol .

- Nucleophilic substitution with tert-butyl peroxide, leveraging optimized stoichiometry and temperature (55–60°C) to ensure purity .

Critical factors include rigorous exclusion of moisture and controlled addition of oxidizing agents to prevent side reactions .

What safety precautions are necessary when handling this compound?

Level: Basic

Answer:

- Impact sensitivity: Related iodine(III) oxides (e.g., 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide) are reported to detonate upon mechanical shock; thus, handling should avoid friction or impact .

- Stability: Store in a cool, dry environment away from reducing agents. Use protective equipment (gloves, goggles) and conduct reactions in a fume hood .

What strategies optimize the synthesis of this compound to enhance yield and purity?

Level: Advanced

Answer:

- Precursor morphology control: Microcrystalline precursors (vs. macrocrystalline) improve reactivity and conversion efficiency, as demonstrated in related iodine(III) oxides .

- Impurity mitigation: For analogous EBX reagents, residual mCPBA or unreacted acetylene derivatives can destabilize the product. Purification via recrystallization (e.g., acetonitrile) achieves >95% purity .

- Process safety: In situ monitoring (e.g., FTIR or HPLC) during oxidation steps minimizes exothermic risks and ensures reaction completion .

How do physical form variations affect its reactivity in oxidation reactions?

Level: Advanced

Answer:

- Crystallinity: Microcrystalline forms exhibit higher surface area and reactivity compared to macrocrystalline variants, as shown in studies of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide .

- Solubility: Poor solubility in non-polar solvents can limit reaction rates. Pre-treatment with polar aprotic solvents (e.g., DMF) enhances dispersion and activity .

- Data example: X-ray diffraction analysis confirms that reactive polymorphs correlate with faster kinetics in oxidation reactions .

What analytical methods are recommended for characterizing its stability and decomposition pathways?

Level: Advanced

Answer:

- Thermal analysis: DSC/TGA identifies decomposition thresholds (>120°C for most hypervalent iodine reagents) .

- Spectroscopy: and NMR track peroxide bond stability, while Raman spectroscopy detects iodine-oxygen vibrational modes indicative of degradation .

- Chromatography: HPLC-MS monitors impurity profiles (e.g., tert-butyl hydroperoxide byproducts) during storage .

How can reaction failures involving this compound be systematically analyzed?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.